molecular formula C8H15NO B1171303 2,3-dihydro-3α-hydroxy-8-methylnortropidine CAS No. 180515-56-4

2,3-dihydro-3α-hydroxy-8-methylnortropidine

Cat. No.: B1171303
CAS No.: 180515-56-4
M. Wt: 159.229
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Description

2,3-Dihydro-3α-hydroxy-8-methylnortropidine (C₈H₁₅NO, MW 141.21), also known as α-tropine or pseudotropine, is a bicyclic tropane alkaloid characterized by a hydroxyl group at the 3α-position and a methyl group on the nitrogen atom of its azabicyclo[3.2.1]octane core . It is naturally found in Solanaceae plants like Datura innoxia and serves as a critical intermediate in synthesizing pharmacologically active alkaloids such as atropine, scopolamine, and hyoscyamine . Its stereochemistry (3α-hydroxy configuration) distinguishes it from the 3β-hydroxy diastereomer (tropine), influencing its reactivity and biological activity .

Properties

CAS No.

180515-56-4

Molecular Formula

C8H15NO

Molecular Weight

159.229

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Hydrogenation

The most widely documented method for tropine synthesis involves the catalytic hydrogenation of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). Nickel catalysts, particularly Raney nickel, are employed under pressurized hydrogen gas to reduce the ketone group to a secondary alcohol.

In a representative procedure, tropinone hydrochloride is dissolved in methanol and subjected to hydrogenation using nickel catalysts at 50°C under an initial hydrogen pressure of 60 atm. This method achieves a yield of 95% after 1 hour, with the reaction proceeding via selective reduction of the carbonyl group without affecting the bicyclic amine structure. The high pressure ensures rapid hydrogen uptake, while methanol acts as both solvent and proton donor.

ConditionsCatalystSolventTemperatureTimeYield
60 atm H₂, 50°CNiMethanol50°C1h95%

Palladium and Platinum Catalysts

Alternative catalysts, such as palladium on carbon (Pd/C) and platinum oxide (PtO₂), have been explored for milder reaction conditions. However, these systems often require longer reaction times (≥24 hours) and exhibit lower yields (70–80%) compared to nickel. The selectivity remains comparable, but the cost of noble metals limits industrial scalability.

Sodium Borohydride Reduction

Direct Reduction in Ethanolic Solutions

Sodium borohydride (NaBH₄) offers a non-catalytic route for tropinone reduction. In this method, tropinone is dissolved in ethanol, and NaBH₄ is added incrementally at 0–5°C to mitigate exothermic side reactions. The alkalinity of the solution (pH ~10) facilitates borohydride stability, ensuring efficient hydride transfer to the carbonyl carbon.

After 1 hour, the reaction mixture is acidified with hydrochloric acid to precipitate tropine hydrochloride, which is subsequently neutralized to yield the free base. This method achieves a 91% isolated yield with minimal byproducts, making it suitable for laboratory-scale synthesis.

ConditionsReagentSolventTemperatureTimeYield
NaBH₄, HCl neutralizationEthanol0–5°C1h91%

Electrochemical Reduction

Electrolytic Setup and Mechanisms

Electrochemical reduction provides a green chemistry alternative by eliminating the need for stoichiometric reductants. Tropinone is dissolved in an alkaline aqueous solution (pH 12) and subjected to electrolysis using platinum electrodes at a current density of 10 mA/cm². The applied voltage (−1.2 V vs. Ag/AgCl) ensures selective reduction of the ketone group to alcohol without hydrogenolysis of the amine.

This method yields 74% tropine after 6 hours, with minor byproducts such as tropane (8-methyl-8-azabicyclo[3.2.1]octane) arising from over-reduction.

ConditionsElectrolyteVoltageCurrent DensityTimeYield
NaOH (pH 12), Pt electrodes−1.2 V10 mA/cm²6h74%

Scalability Challenges

While environmentally favorable, electrochemical methods face scalability hurdles due to electrode fouling and energy consumption. Continuous-flow systems and pulsed electrolysis are under investigation to enhance efficiency.

Photochemical Synthesis

Ultraviolet Light-Induced Reactions

Photochemical routes utilize UV irradiation to excite tropinone, enabling hydrogen abstraction from solvents such as isopropyl alcohol. A PRK-2 mercury-quartz lamp (λ = 254 nm) is employed to irradiate a tropinone hydrochloride solution in isopropyl alcohol at 60°C for 22 hours. This method produces a mixture of tropine (46%), pseudotropine (32%), and dimeric byproducts (22%).

ConditionsLight SourceSolventTemperatureTimeYield (Tropine)
UV (254 nm)Isopropyl alcohol60°C22h46%

Mechanistic Insights

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Catalytic Hydrogenation : Highest yield (95%) but requires high-pressure equipment.

  • Borohydride Reduction : Excellent for small-scale synthesis (91%) with simple setup.

  • Electrochemical : Moderate yield (74%) but environmentally sustainable.

  • Photochemical : Low yield (46%) with byproduct challenges.

Industrial Applicability

Nickel-catalyzed hydrogenation dominates industrial production due to its scalability and cost-effectiveness. Borohydride reduction is preferred in pharmaceutical labs for high-purity batches, while electrochemical and photochemical methods remain experimental.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3α-hydroxy-8-methylnortropidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tropinone.

    Reduction: It can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Tropinone.

    Reduction: Various tropine derivatives.

    Substitution: Substituted tropine compounds.

Scientific Research Applications

2,3-Dihydro-3α-hydroxy-8-methylnortropidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.

    Biology: Studied for its role in plant metabolism and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of drugs for neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-dihydro-3α-hydroxy-8-methylnortropidine involves its interaction with the central nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced glandular secretions and relaxation of smooth muscles .

Comparison with Similar Compounds

Comparison with Similar Tropane Alkaloids

The structural and functional differences between 2,3-dihydro-3α-hydroxy-8-methylnortropidine and related compounds are summarized below:

Compound Molecular Formula Molecular Weight Key Structural Features Biological Role/Source
This compound C₈H₁₅NO 141.21 3α-hydroxy, N-methyl azabicyclo[3.2.1]octane Intermediate for anticholinergics; Datura innoxia
Tropine (3β-hydroxy) C₈H₁₅NO 141.21 3β-hydroxy, N-methyl azabicyclo[3.2.1]octane Precursor to atropine; Solanaceae plants
Scopolamine C₁₇H₂₁NO₄ 303.35 Epoxide bridge, esterified tropic acid moiety Antiemetic, anticholinergic; Datura metel
Atropine C₁₇H₂₃NO₃ 289.38 Racemic tropine-tropic acid ester Anticholinergic, mydriatic; Atropa belladonna
Hyoscyamine C₁₇H₂₃NO₃ 289.38 (S)-enantiomer of tropic acid esterified to tropine Antispasmodic; Hyoscyamus niger
Apomorphine C₁₇H₁₇NO₂ 267.32 Benzazepine core with hydroxyl and methyl groups Dopamine agonist (synthetic); used in Parkinson’s disease

Key Findings:

Stereochemical Differences: The 3α-hydroxy configuration in this compound renders it less reactive in esterification reactions compared to tropine (3β-hydroxy), limiting its direct use in anticholinergic drug synthesis .

Functional Group Influence: Scopolamine’s epoxide group enhances blood-brain barrier penetration, making it more potent in central nervous system applications than this compound derivatives .

Pharmacological Utility: While this compound itself lacks direct therapeutic use, its structural analogs (e.g., atropine, hyoscyamine) are clinically significant for their antimuscarinic effects .

Biological Activity

2,3-Dihydro-3α-hydroxy-8-methylnortropidine is a tropane alkaloid derivative that has garnered attention for its potential biological activities. This compound is synthesized primarily through the reduction of tropinone and has been studied for its pharmacological properties, particularly its interactions with the central nervous system.

  • CAS Number : 180515-56-4
  • Molecular Formula : C8H15NO
  • Molecular Weight : 159.229 g/mol

The biological activity of this compound is primarily attributed to its role as a muscarinic acetylcholine receptor antagonist . By inhibiting acetylcholine's action at these receptors, the compound reduces parasympathetic nervous system activity, leading to effects such as decreased glandular secretions and smooth muscle relaxation.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its efficacy is particularly noted against strains of Staphylococcus aureus and Escherichia coli.
  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cell lines, suggesting a role in cancer therapeutics. In vitro assays have demonstrated its effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells .
  • Neuropharmacological Effects : Given its interaction with muscarinic receptors, the compound is being investigated for potential therapeutic applications in neurological disorders, including Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various alkaloids, including this compound. The compound was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 62.5 µg/mL and S. aureus at an MIC of 78.12 µg/mL .

Study 2: Antiproliferative Properties

In another investigation focusing on cancer cell lines, the compound demonstrated IC50 values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells. These findings suggest a promising avenue for further research into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
TropineHighAnticholinergic effects
PseudotropineModerateAntimicrobial properties
TropinoneHighPrecursor in synthesis

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